An In-depth Technical Guide to 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
An In-depth Technical Guide to 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
A Comprehensive Overview for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to the desirable physicochemical and pharmacological properties it imparts to a molecule. This technical guide provides a detailed exploration of the basic properties of a specific pyrrolidine derivative, 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone . This compound, characterized by an acetylated pyrrolidine ring with an aminomethyl substituent, represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This document will cover its chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its synthesis, formulation, and pharmacokinetic profile.
Core Characteristics
| Property | Value | Source |
| Chemical Formula | C₆H₁₂N₂O | [3] |
| Molecular Weight | 128.175 g/mol | [3] |
| CAS Number | 833483-45-7 | [3] |
| Appearance | Liquid, Oil | [3] |
| Purity | ≥97% (commercially available) | [3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| pKa (most basic) | ~9.5 - 10.5 | (Estimated based on similar primary amines) |
| logP | ~ -1.0 to 0.0 | (Estimated based on structure) |
| Aqueous Solubility | High | (Inferred from predicted logP and presence of polar functional groups) |
Disclaimer: These values are predictions and should be confirmed by experimental determination.
Synthesis and Characterization
The synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone can be logically achieved through the acetylation of the pyrrolidine nitrogen of 3-(aminomethyl)pyrrolidine. This approach is a standard and efficient method for the formation of amides.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone.
Detailed Experimental Protocol: Acetylation of 3-(Aminomethyl)pyrrolidine
This protocol is a representative procedure based on standard acetylation methods for primary and secondary amines. Optimization may be required to achieve the highest yield and purity.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes. The base is crucial to neutralize the acid generated during the reaction.
-
Acetylation: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition helps control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to afford the pure 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected signals would include those for the acetyl methyl group, the methylene protons of the pyrrolidine ring, and the aminomethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyl and the N-H bonds of the primary amine.
Potential Biological Activity and Therapeutic Applications
While specific biological data for 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is not extensively documented in publicly available literature, the pyrrolidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][4] The presence of both a primary amine and an acetylated nitrogen within the same molecule suggests several potential areas of pharmacological interest.
Insights from Structurally Related Compounds
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Central Nervous System (CNS) Activity: Numerous pyrrolidine derivatives exhibit activity within the central nervous system. They have been investigated as potential treatments for a variety of neurological and psychiatric disorders.[5] The structural features of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone could allow it to interact with various CNS targets.
-
Enzyme Inhibition: The aminomethylpyrrolidine core has been explored as a scaffold for enzyme inhibitors. For instance, derivatives have been designed as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[6]
-
Receptor Modulation: The primary amine and the overall shape of the molecule could facilitate interactions with various G-protein coupled receptors (GPCRs) or ion channels.
-
Antibacterial and Antiviral Activity: The pyrrolidine nucleus is found in several natural and synthetic compounds with antimicrobial properties.[1][4]
The acetylation of the pyrrolidine nitrogen can influence the molecule's properties, such as its polarity, membrane permeability, and metabolic stability, which are all critical factors in drug design.[7]
Experimental Workflow for Biological Evaluation
To elucidate the specific biological activity of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, a systematic screening approach is recommended.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Detailed safety information for 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is not available. However, based on the safety data for related compounds such as pyrrolidine, appropriate precautions should be taken.[6][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
It is strongly recommended to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine derivative with potential for use as a building block in the synthesis of novel, biologically active molecules. While specific data on its biological activity are limited, the well-established importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound and its derivatives warrant further investigation. The synthetic route outlined in this guide provides a practical approach to obtaining this compound for research purposes. As with any novel chemical entity, a thorough evaluation of its physicochemical, pharmacological, and safety profiles is essential for its successful application in drug discovery and development.
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